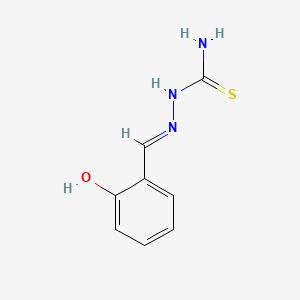
水杨醛硫代氨基甲腙
描述
Salicylaldehyde thiosemicarbazone, also known as Salicylaldehyde thiosemicarbazone, is a useful research compound. Its molecular formula is C8H9N3OS and its molecular weight is 195.24. The purity is usually 95%.
The exact mass of the compound Salicylaldehyde thiosemicarbazone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 26 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 201642. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Semicarbazides - Semicarbazones - Thiosemicarbazones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Salicylaldehyde thiosemicarbazone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Salicylaldehyde thiosemicarbazone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
1. 药理潜力
水杨醛硫代氨基甲腙衍生物已显示出显着的药理潜力。Ishaq 等人 (2020) 的一项研究合成了 3-乙氧基水杨醛基硫代氨基甲腙 (TSC) 并测试了它们对碳酸酐酶、胆碱酯酶和 α-葡萄糖苷酶的抑制作用。这些新型衍生物对 hCA I 和 hCA II 同工型表现出低纳摩尔水平的抑制作用,并有效抑制 AChE 和 BChE,表明具有药物应用潜力 (Ishaq 等人,2020)。
2. DNA 相互作用和抗增殖活性
Saswati 等人 (2015) 对硫代氨基甲腙的铜配合物进行的研究突出了它们与 DNA 的相互作用和抗增殖活性。研究发现,这些配合物与 DNA 相互作用,可能是通过沟槽结合,并表现出相当大的 DNA 切割活性。此外,这些配合物对 HeLa 细胞系表现出显着的抗增殖活性,表明它们在癌症治疗中的用途 (Saswati 等人,2015)。
3. 抗病毒特性
Basyouni 等人 (2021) 的一项研究合成了 5-(芳基偶氮)水杨醛硫代氨基甲腙衍生物,并评估了它们对牛病毒性腹泻病毒 (BVDV) 的抗病毒特性。一些化合物显示出高度选择性活性,阻断细胞培养中的病毒 RNA 合成。这项研究表明这些衍生物作为抗 HCV 剂的潜力 (Basyouni 等人,2021)。
4. 光谱和结构研究
水杨醛硫代氨基甲腙因其光谱和结构性质而被广泛研究。Muthu 等人 (2015) 使用 FT-IR、FT-拉曼、紫外光谱和热分析分析了水杨醛对氯苯基硫代氨基甲腙 (SCPTSC),详细了解了其分子几何形状和振动频率 (Muthu 等人,2015)。
5. 作为抗肿瘤剂的潜力
Dilović 等人 (2008) 探索了新型硫代氨基甲腙衍生物作为潜在抗肿瘤剂的合成和评估。他们的研究表明,与参考化合物相比,这些衍生物对肿瘤细胞系具有更强的抗增殖活性,表明它们作为抗肿瘤剂的潜力 (Dilović 等人,2008)。
6. 非线性光学特性
Imran 等人 (2021) 合成了新型水杨醛硫代氨基甲腙,并表征了它们的非线性光学 (NLO) 特性。他们的研究结果表明,这些化合物具有潜在的 NLO 应用,与尿素相比具有更大的 NLO 值,表明它们的科技重要性 (Imran 等人,2021)。
作用机制
Target of Action
Salicylaldehyde thiosemicarbazone (STSC) and its derivatives have been reported to form high stability complexes with transition metal ions in solution . These complexes are known to interact with various targets, including the influenza virus PA endonuclease , a critical enzyme in the viral replication process . The presence of the OH group in STSC derivatives might provide a more favorable coordination for hard metal ions like Mg2+ that prefers oxygen donor atoms .
Mode of Action
The mode of action of STSC involves the formation of complexes with metal ions, which can then interact with their targets . For instance, in the case of influenza virus PA endonuclease, it is assumed that STSC inhibitors chelate the divalent metal ions (Mg2+ or Mn2+) in the enzyme’s catalytic site . The probable mechanistic action involves modification in lipophilicity regulating the entry into the cell, which is altered upon coordination of metal ions .
Biochemical Pathways
STSC affects various biochemical pathways. Initial studies have shown that thiosemicarbazone can inhibit ribonucleotide reductase activity and further impede DNA synthesis, finally exerting its anti-cancer effect . The mechanism of action involves most probably the formation of an iron(II)–Triapine complex, which reacts with molecular oxygen to result in the generation of reactive oxygen species (ROS) .
Pharmacokinetics
The pharmacokinetic properties of STSC and its copper (II) complexes can be tuned by e.g., the attachment of electron-donating substituents or via various conjugations . The novel conjugates are more lipophilic and possess higher membrane permeability than STSC based on the n-octanol/water partitioning and the parallel artificial membrane permeability assays .
Result of Action
The result of STSC’s action can be seen in its cytotoxic effects against several human cancer cell lines . The novel ligands thn-TSC and estrone–TSC were found to be only moderately cytotoxic against several human cancer cell lines; however rather low IC50 values were measured in the hormone-responsive MCF-7 breast cancer cell lines .
Action Environment
The action of STSC is influenced by various environmental factors. The complexes are fairly stable at pH 7.4, and are able to oxidize glutathione readily . The observed stability order is STSC < thn-TSC < estrone–TSC . The novel ligands thn-TSC and estrone–TSC were found to be only moderately cytotoxic against several human cancer cell lines .
生化分析
Biochemical Properties
Salicylaldehyde thiosemicarbazone plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the notable interactions is with the influenza virus PA endonuclease, where salicylaldehyde thiosemicarbazone acts as an inhibitor . This interaction involves the chelation of divalent metal ions such as magnesium or manganese at the enzyme’s catalytic site, thereby inhibiting its activity. Additionally, salicylaldehyde thiosemicarbazone has shown interactions with proteins involved in cancer cell proliferation, such as quinone reductase-2, indicating its potential as an anticancer agent .
Cellular Effects
Salicylaldehyde thiosemicarbazone exhibits significant effects on various types of cells and cellular processes. In cancer cells, it has been observed to induce cytotoxicity, leading to cell death. For instance, studies have shown that salicylaldehyde thiosemicarbazone derivatives exhibit potent cytotoxic activity against C6 glioma and MCF7 breast cancer cell lines . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been reported to interfere with the replication of the influenza virus in MDCK cells by inhibiting the PA endonuclease .
Molecular Mechanism
The molecular mechanism of action of salicylaldehyde thiosemicarbazone involves several key processes. At the molecular level, salicylaldehyde thiosemicarbazone exerts its effects through binding interactions with biomolecules. For example, it chelates metal ions in the catalytic site of the influenza virus PA endonuclease, thereby inhibiting the enzyme’s activity . Additionally, salicylaldehyde thiosemicarbazone has been shown to inhibit quinone reductase-2, which plays a role in cancer cell proliferation . These interactions result in the inhibition of enzyme activity and subsequent changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of salicylaldehyde thiosemicarbazone have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that salicylaldehyde thiosemicarbazone maintains its stability under specific conditions, allowing for sustained biological activity . Prolonged exposure to certain environmental factors may lead to its degradation, potentially reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that salicylaldehyde thiosemicarbazone can have lasting effects on cellular function, including sustained inhibition of viral replication and cancer cell proliferation .
Dosage Effects in Animal Models
The effects of salicylaldehyde thiosemicarbazone vary with different dosages in animal models. Studies have indicated that there is a threshold effect, where low doses of salicylaldehyde thiosemicarbazone may not exhibit significant biological activity, while higher doses result in pronounced effects . At optimal dosages, salicylaldehyde thiosemicarbazone has shown potent antiviral and anticancer activities. At excessively high doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
Salicylaldehyde thiosemicarbazone is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its biological activity. For instance, it has been shown to interact with quinone reductase-2, an enzyme involved in cellular redox regulation . This interaction affects the metabolic flux and levels of metabolites within the cell. Additionally, salicylaldehyde thiosemicarbazone’s chelation of metal ions in the catalytic site of the influenza virus PA endonuclease impacts the enzyme’s activity and subsequent viral replication .
Transport and Distribution
The transport and distribution of salicylaldehyde thiosemicarbazone within cells and tissues are critical for its biological activity. This compound is transported across cell membranes and distributed to various cellular compartments. It interacts with transporters and binding proteins that facilitate its localization and accumulation within specific tissues . The distribution of salicylaldehyde thiosemicarbazone influences its efficacy in targeting viral replication and cancer cell proliferation.
Subcellular Localization
Salicylaldehyde thiosemicarbazone exhibits specific subcellular localization, which affects its activity and function. This compound is directed to particular compartments or organelles within the cell, where it exerts its biological effects. Targeting signals and post-translational modifications play a role in directing salicylaldehyde thiosemicarbazone to its site of action . For example, its localization to the nucleus may be essential for inhibiting the influenza virus PA endonuclease and preventing viral replication .
属性
IUPAC Name |
[(E)-(2-hydroxyphenyl)methylideneamino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS/c9-8(13)11-10-5-6-3-1-2-4-7(6)12/h1-5,12H,(H3,9,11,13)/b10-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNSRYBTSVDDKA-BJMVGYQFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=S)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=S)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26671022 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5351-90-6 | |
| Record name | Salicylaldehyde thiosemicarbazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005351906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Salicylaldehyde thiosemicarbazone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201642 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Salicylaldehyde thiosemicarbazone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=733 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Salicylaldehyde thiosemicarbazone (STSC) and what makes it interesting for scientific research?
A: Salicylaldehyde thiosemicarbazone (STSC) is an organic compound belonging to the thiosemicarbazone family. It's known for its ability to form complexes with various metal ions, a property that underpins its diverse biological and chemical applications. [, , , , , ]
Q2: How does STSC interact with metal ions, and what are the structural implications?
A: STSC typically acts as a tridentate ligand, meaning it can bind to a metal ion through three donor atoms: the phenolic oxygen, the azomethine nitrogen, and the thione/thiol sulfur. This binding forms stable five- and six-membered chelate rings with the metal ion. The exact coordination mode can vary depending on the metal ion, substituents on the STSC molecule, and the reaction conditions. [, , , , ]
Q3: What is the significance of the light-induced excited-spin-state trapping (LIESST) phenomenon observed in some Iron(III) STSC complexes?
A: Research indicates that incorporating electron-withdrawing groups like -Cl or -Br at the 5-position of the salicylaldehyde moiety in Iron(III) STSC complexes can induce the LIESST effect. This phenomenon, characterized by the trapping of the excited high-spin state upon light irradiation, has implications for developing molecular switches and data storage devices. Interestingly, the halogen-free STSC complex does not exhibit this behavior, highlighting the crucial role of substituents in dictating the compound's photophysical properties. []
Q4: What spectroscopic techniques are commonly used to characterize STSC and its metal complexes?
A: Researchers utilize a range of spectroscopic techniques to elucidate the structural and electronic characteristics of STSC and its metal complexes. These techniques include: * Infrared (IR) spectroscopy: Provides information about the functional groups present in the molecule, particularly the characteristic stretching frequencies of C=N, C=S, and O-H bonds. [, , , , , , ] * Nuclear Magnetic Resonance (NMR) spectroscopy: Offers detailed insights into the structure and dynamics of the molecule by analyzing the magnetic properties of atomic nuclei. Both 1H and 13C NMR, along with multinuclear NMR for specific applications, are commonly employed. [, , , , , , ] * UV-Vis spectroscopy: Helps study the electronic transitions within the molecule, providing information about the ligand and metal ion interactions and the complex's geometry. [, , , , , ] * Electron Paramagnetic Resonance (EPR) spectroscopy: Useful for characterizing paramagnetic metal complexes, offering insights into the metal ion's electronic configuration and its coordination environment. [, ] * Mass spectrometry: Helps determine the molecular weight and fragmentation pattern of the compound, providing structural information. [, , , ] * X-ray diffraction: For solid-state analysis, this technique reveals the crystal structure and molecular packing of STSC and its complexes. [, , , , , , ]
Q5: How do different solvents influence the structural conformation of STSC derivatives?
A: Studies utilizing NMR and DFT calculations reveal that the choice of solvent significantly impacts the molecular conformation and hydrogen bonding patterns in STSC derivatives. Solvents with varying polarities, and therefore differing proton donor and acceptor abilities, can influence the equilibrium between various tautomeric forms of STSC, ultimately affecting its structure and potentially its biological activity. [, ]
Q6: How does STSC behave as a semiconductor, and what influences its conductivity?
A: Research on the electrical conductivity of STSC and its palladium(II), copper(II), and ruthenium(III) complexes suggests that these compounds exhibit semiconductive behavior. The study reveals that the temperature significantly influences the conductivity, and the activation energies calculated for these compounds provide valuable insights into the conduction mechanism. []
Q7: Can you elaborate on the application of STSC in the development of chemically modified electrodes?
A: STSC demonstrates its versatility in analytical chemistry by serving as a modifying agent for electrodes. A study highlights the use of a chemically modified electrode (CME) containing STSC for preconcentrating copper(II) ions before their quantification via voltammetry. This method displays high sensitivity and selectivity for copper(II) detection, showcasing the potential of STSC-based CMEs in analytical applications. []
Q8: What is the role of STSC in the development of ion-selective electrodes?
A: STSC has proven to be a valuable ionophore in developing ion-selective electrodes. One study successfully employed STSC to create a PVC membrane-based tin-selective electrode. This electrode exhibited a Nernstian response to Sn2+, demonstrating the potential of STSC as a sensing element for specific metal ions. [, ]
Q9: How do copper(II) and cadmium(II) complexes of STSC compare in terms of their radical scavenging activity?
A: Research indicates a significant difference in the radical scavenging activity between copper(II) and cadmium(II) complexes of STSC. The copper(II) complex exhibits considerably higher activity compared to the free ligand, Cu2+ ions, and the cadmium(II) complex. This enhanced activity is attributed to a synergistic effect between the ligand structure and the copper ion's ability to switch between different oxidation states, facilitating electron transfer during the radical scavenging process. []
Q10: What is the significance of the substituent effect on the biological activity of STSC derivatives?
A: Studies on fluoreneazo-salicylaldehyde thiosemicarbazone derivatives, synthesized by reacting fluorene, salicylaldehyde, and thiosemicarbazone, reveal a clear relationship between the nature of the substituent group and the compound's biological activity, particularly its plant growth-regulating properties. This finding underscores the importance of considering substituent effects when designing STSC derivatives for specific biological applications. []
Q11: How does computational chemistry contribute to understanding STSC and its derivatives?
A: Computational chemistry plays a vital role in predicting and explaining the properties of STSC and its derivatives. Density functional theory (DFT) calculations, in particular, provide valuable insights into the electronic structure, geometry, and reactivity of these compounds. These calculations help establish a structure-activity relationship, facilitating the design of new STSC derivatives with tailored properties. [, , ]
Q12: What are the potential applications of STSC and its derivatives based on the available research?
A: The diverse properties of STSC and its metal complexes render them promising candidates for a wide range of applications, including: * Pharmaceuticals: STSC derivatives exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, antimalarial, and antitumor properties. This makes them attractive targets for developing novel therapeutic agents. [, , , , ] * Sensors: Their ability to selectively bind to specific metal ions makes them suitable for developing electrochemical sensors and optical probes for various analytes. [, ] * Materials science: The semiconducting properties of STSC and its complexes open possibilities for applications in electronic devices. [] * Catalysis: Metal complexes of STSC can act as catalysts in various organic reactions, offering potential applications in synthetic chemistry. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


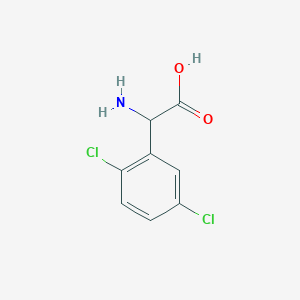
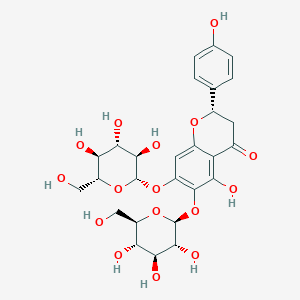
![3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4,10-dicarboxylic acid](/img/structure/B3029039.png)
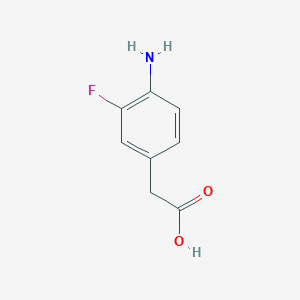






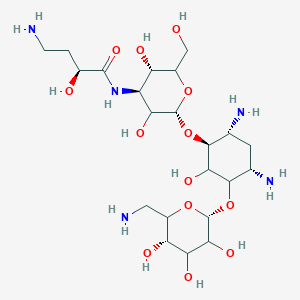


![9,9-Bis[4-(N,N'-bis-naphthalen-2-yl-N,N'-bis-phenyl-amino)-phenyl]-9H-fluorene](/img/structure/B3029058.png)
